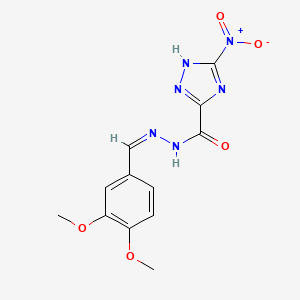
N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide (DMNT) is a chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. DMNT is a triazole derivative that exhibits interesting properties such as high thermal stability, good solubility, and potent biological activity. In
作用机制
The mechanism of action of N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in target organisms. In bacteria, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. In fungi, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to disrupt the integrity of the cell membrane and inhibit the activity of chitin synthase, which is involved in cell wall synthesis. In cancer cells, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects in different organisms. In bacteria, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to decrease cell viability, disrupt biofilm formation, and inhibit the production of virulence factors. In fungi, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to inhibit spore germination, hyphal growth, and mycelial development. In cancer cells, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to induce cell cycle arrest, DNA damage, and oxidative stress.
实验室实验的优点和局限性
N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which makes it suitable for use in high-temperature reactions and processes. Another advantage is its good solubility in various solvents, which facilitates its use in different experimental setups. However, one limitation is its potential toxicity and health hazards, which require careful handling and disposal. Another limitation is its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide. One direction is the exploration of its potential as a drug candidate for the treatment of bacterial infections, fungal diseases, and cancer. Another direction is the investigation of its use as a plant growth regulator and pesticide for sustainable agriculture. A third direction is the synthesis of new functional materials based on N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide and its derivatives for various applications. Overall, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide is a promising compound with diverse potential applications, and further research is needed to fully realize its potential.
合成方法
N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide can be synthesized via a condensation reaction between 3,4-dimethoxybenzaldehyde and 3-nitro-1H-1,2,4-triazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification by recrystallization.
科学研究应用
N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been the subject of numerous scientific studies due to its potential as a versatile compound with various applications. In medicinal chemistry, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit promising antibacterial, antifungal, and anticancer activity. In agriculture, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been used as a plant growth regulator and pesticide. In materials science, N'-(3,4-dimethoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been investigated as a potential precursor for the synthesis of new functional materials.
属性
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitro-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O5/c1-22-8-4-3-7(5-9(8)23-2)6-13-16-11(19)10-14-12(17-15-10)18(20)21/h3-6H,1-2H3,(H,16,19)(H,14,15,17)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFUDFUKDTVBKX-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)
![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)

![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![5-ethyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038281.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)
![methyl 4-{[7-(cyclopropylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6038297.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)
